molecular formula C19H18O6 B579269 Cerrosillin CAS No. 17182-56-8

Cerrosillin

Cat. No.: B579269
CAS No.: 17182-56-8
M. Wt: 342.347
InChI Key: OVNSWJOCOLCOSB-UHFFFAOYSA-N
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Description

Cerrosillin is a naturally occurring flavonoid isolated from C. edulis, identified as a 5,6,3',5'-tetramethoxyflavone (molecular formula: C₁₉H₁₈O₆) . Its structure features a flavone backbone with methoxy substitutions at positions 5 and 6 on ring A and positions 3' and 5' on ring B. The symmetrical 3',5'-dimethoxy arrangement on ring B is evidenced by distinct ¹H NMR signals: two aromatic protons at δ 7.02 (doublet, J = 2.5 Hz) and one proton at δ 6.61 (triplet, J = 2.5 Hz), along with equivalent methoxy signals at δ 3.87 (6H) .

Properties

CAS No.

17182-56-8

Molecular Formula

C19H18O6

Molecular Weight

342.347

IUPAC Name

2-(3,5-dimethoxyphenyl)-5,6-dimethoxychromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-12-7-11(8-13(9-12)22-2)17-10-14(20)18-15(25-17)5-6-16(23-3)19(18)24-4/h5-10H,1-4H3

InChI Key

OVNSWJOCOLCOSB-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC(=CC(=C3)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Compound 12 (Tetramethoxyflavone)

  • Molecular formula : C₁₉H₁₈O₆ (identical to this compound) .
  • Substituents : While this compound has 5,6,3',5'-tetramethoxy groups, Compound 12’s methoxy positions differ, as inferred from its distinct ¹H NMR signals. For example, its spectrum lacks the symmetrical coupling pattern observed in this compound’s ring B protons, suggesting asymmetric substitution (e.g., 5,7,3',4'-tetramethoxy) .
  • Mass spectrometry : HRFAB-MS data for Compound 12 shows a pseudomolecular ion at m/z 343.1185, consistent with its molecular formula .

Compound 10 (Trimethoxyflavone)

  • Substituents : Fewer methoxy groups compared to this compound. The ¹H NMR spectrum of Compound 10 (Table 1.1 in ) would show simpler aromatic proton splitting due to reduced symmetry .

Functional Analogues

Myricetin (CAS 529-44-2)

  • A hydroxylated flavonol (3,5,7,3',4',5'-hexahydroxyflavone) with antioxidant properties .
  • Unlike this compound, Myricetin lacks methoxy groups but shares a similar flavone backbone. Hydroxyl groups enhance solubility in polar solvents, whereas methoxy groups in this compound may improve lipid solubility and membrane permeability .

This compound B (CAS 59481-47-9)

Data Tables

Table 1: Structural and Spectral Comparison of this compound and Analogues

Compound Molecular Formula Methoxy Positions Key ¹H NMR Signals (δ, CDCl₃) HRFAB-MS (m/z)
This compound C₁₉H₁₈O₆ 5,6,3',5' 7.02 (2H, d), 6.61 (1H, t), 3.87 (6H) Not provided
Compound 12 C₁₉H₁₈O₆ Undetermined (asymmetric) Distinct from this compound (no symmetry) 343.1185
Myricetin C₁₅H₁₀O₈ None (hexahydroxy) Hydroxyl protons (~δ 5–9, broad) 319.0455 1

Spectral and Chemical Implications

  • Symmetry vs. Asymmetry : this compound’s symmetrical 3',5'-dimethoxy ring B simplifies its NMR spectrum, whereas asymmetric analogues like Compound 12 exhibit complex splitting patterns .
  • Bioactivity: Methoxy groups in PMFs like this compound are associated with enhanced metabolic stability compared to hydroxylated flavonoids like Myricetin, which are prone to glucuronidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cerrosillin
Reactant of Route 2
Cerrosillin

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